molecular formula C11H19NO4S B2848756 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid CAS No. 2225141-42-2

2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid

Cat. No.: B2848756
CAS No.: 2225141-42-2
M. Wt: 261.34
InChI Key: WUMYMXHDEIQXET-UHFFFAOYSA-N
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Description

2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO4S. It is characterized by the presence of a thiolane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(Tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
  • (S)-2-((Tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid

Uniqueness

2-(3-{[(Tert-butoxy)carbonyl]amino}thiolan-3-yl)acetic acid is unique due to its specific structural features, such as the thiolane ring and the Boc-protected amino group. These features confer distinct reactivity and functional properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]thiolan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-11(6-8(13)14)4-5-17-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMYMXHDEIQXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCSC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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